4,5-Dimethyl-2-methoxyphenylboronic acid
CAS No.: 2121511-71-3
Cat. No.: VC11687139
Molecular Formula: C9H13BO3
Molecular Weight: 180.01 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2121511-71-3 |
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Molecular Formula | C9H13BO3 |
Molecular Weight | 180.01 g/mol |
IUPAC Name | (2-methoxy-4,5-dimethylphenyl)boronic acid |
Standard InChI | InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3 |
Standard InChI Key | GPAUFRXEKDIYPR-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1OC)C)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1OC)C)C)(O)O |
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s systematic name, 4,5-dimethyl-2-methoxyphenylboronic acid, reflects its substitution pattern:
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Methoxy group (-OCH₃): Positioned ortho to the boronic acid moiety (-B(OH)₂).
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Methyl groups (-CH₃): Located at the para and meta positions relative to the boronic acid.
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Boronic acid group: Typically occupies the 1-position of the phenyl ring.
This arrangement creates a sterically hindered environment that influences reactivity in cross-coupling reactions . Comparatively, 4-methoxyphenylboronic acid (CAS 5720-07-0) has a simpler structure with a single methoxy group, yet shares similar challenges in synthetic applications due to electronic modulation by the substituents .
Physicochemical Characteristics
While exact data for 4,5-dimethyl-2-methoxyphenylboronic acid are unavailable, estimates can be derived from analogous compounds:
The additional methyl groups in the target compound likely reduce crystallinity compared to 4-methoxyphenylboronic acid, lowering the melting point . Increased hydrophobicity (higher LogP) may enhance solubility in organic solvents, favoring use in Suzuki-Miyaura couplings .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing 4,5-dimethyl-2-methoxyphenylboronic acid:
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Directed ortho-Metalation (DoM):
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Miyaura Borylation:
Case Study: Bromination and Oxidation
The patent CN102267894A outlines a bromination-oxidation sequence for 2-bromo-4,5-dimethoxybenzoic acid, which offers indirect insights:
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Step 1: Bromination of 3,4-dimethoxytoluene using H₂O₂ and KBr in H₂SO₄ yields 2-bromo-4,5-dimethoxytoluene (63.2% yield at 90°C) .
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Step 2: Oxidation with KMnO₄ and tetrabutylammonium bromide produces the benzoic acid derivative (92.4% yield at 80°C) .
For the target boronic acid, bromination could be followed by a Miyaura borylation instead of oxidation. Key challenges include regioselectivity during bromination and minimizing deboronation side reactions.
Applications in Organic Synthesis and Biomedicine
Suzuki-Miyaura Cross-Coupling
Boronic acids are pivotal in forming carbon-carbon bonds. The methyl and methoxy groups in 4,5-dimethyl-2-methoxyphenylboronic acid may:
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Enhance electron density at the boron center, accelerating transmetalation steps .
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Modulate steric effects, potentially improving selectivity in couplings with hindered aryl halides .
Enzyme Inhibition
Boronic acids are known inhibitors of hydrolytic enzymes. For example, 4-methoxyphenylboronic acid inhibits fungal β-carbonic anhydrases (Ki values in µM range) . The target compound’s bulkier structure could exhibit enhanced binding affinity to hydrophobic enzyme pockets, warranting exploration in antimicrobial drug development.
Future Research Directions
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Synthetic Optimization:
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Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve borylation yields.
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Explore microwave-assisted synthesis to reduce reaction times.
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Biological Screening:
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Evaluate inhibition potential against serine proteases (e.g., proteasome) and carbonic anhydrases.
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Material Science Applications:
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Investigate use in metal-organic frameworks (MOFs) for gas storage or catalysis.
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